E3 ligase Ligand-Linker Conjugates 15

説明

“E3 ligase Ligand-Linker Conjugates 15” is a conjugate of E3 ubiquitin ligase ligand-Linker . It can be used to synthesize complete Proteolysis Targeting Chimeras (PROTACs) molecules . These are part of the proteolysis targeting chimera (PROTAC) that targets proteolysis and combines the E3 ubiquitin ligase ligand and a linker .

Synthesis Analysis

The synthesis of “E3 ligase Ligand-Linker Conjugates 15” involves addressing different E3 ubiquitin ligases and connecting their respective small-molecule binders via various linkers . The spectrum of CDK6-specific PROTACs was extended to von Hippel Lindau (VHL) and cellular inhibitor of apoptosis .

Molecular Structure Analysis

E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .

Chemical Reactions Analysis

E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . They can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .

科学的研究の応用

DNA Repair and Genetic Diseases

E3 ubiquitin ligases are crucial in the DNA damage response, particularly in the repair of DNA damage through homologous recombination. Mutations in the E3 ubiquitin ligase RFWD3 are linked to Fanconi anemia, a genetic disease characterized by congenital abnormalities and increased sensitivity to DNA interstrand cross-linking agents. RFWD3-mutant cells exhibit impaired DNA repair and cell cycle arrest, highlighting the potential of targeting E3 ligase pathways in genetic disease treatment and understanding DNA repair mechanisms (Knies et al., 2017).

Neurodevelopmental Disorders and Intellectual Disability

E3 ubiquitin ligases play a role in neurodevelopmental processes. A mutation in UBE2A, an E2 ubiquitin-conjugating enzyme, has been associated with intellectual disability. This mutation impairs the enzyme's activity, affecting the E3 ligase catalytic microenvironment essential for lysine deprotonation during ubiquitin transfer. This discovery provides insight into the molecular mechanisms underlying certain intellectual disabilities and the importance of E3 ligases in neurodevelopment (de Oliveira et al., 2018).

Cancer Pathogenesis and Prognosis

E3 ubiquitin ligases are implicated in the pathogenesis of various cancers. Copy number variations (CNVs) of E3 genes, such as MDM2 and SKP2, have been associated with the risk and prognosis of colorectal cancer (CRC). These variations influence CRC development and can interact with environmental factors, affecting cancer risk. Moreover, E3 ligases like MARCH1 shape the tumor microenvironment in cancers like lung adenocarcinoma, serving as potential biomarkers for immune status and the effectiveness of immunotherapy (Bi et al., 2016; Hildebrandt et al., 2022; Bi et al., 2019).

Cardiovascular and Muscle Diseases

In cardiovascular research, E3 ligases such as MAFbx and MuRF1, regulated by the myostatin/AKT/FOXO pathway, have altered expression in non-ischemic dilated cardiomyopathy (NIDCM). This alteration implicates E3 ligases in the pathogenesis of NIDCM and suggests their potential as therapeutic targets (Hildebrandt et al., 2022).

Safety And Hazards

将来の方向性

The field of E3 ligase ligands has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . Expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation . This could help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .

特性

IUPAC Name |

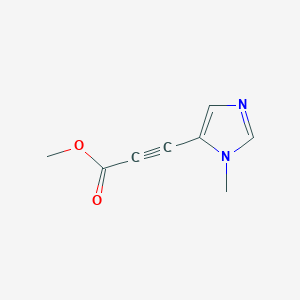

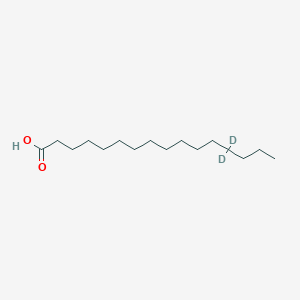

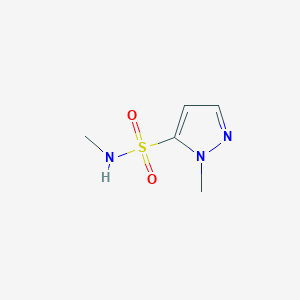

4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O8/c23-13-7-6-11(17(27)21-13)22-18(28)10-3-1-4-12(16(10)19(22)29)30-9-14(24)20-8-2-5-15(25)26/h1,3-4,11H,2,5-9H2,(H,20,24)(H,25,26)(H,21,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVLFEVSXBBCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E3 ligase Ligand-Linker Conjugates 15 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1436301.png)

![Vitamin-D3-[2H3] solution 1mg/mL in ethanol](/img/structure/B1436303.png)

![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B1436306.png)

![N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide](/img/structure/B1436311.png)

![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)